SARS-CoV-2 3CLpro-IN-6 is a compound that has garnered attention in the context of therapeutic interventions against the severe acute respiratory syndrome coronavirus 2, the virus responsible for the COVID-19 pandemic. This compound acts as an inhibitor of the 3C-like protease (3CLpro) of SARS-CoV-2, which is crucial for viral replication and processing of viral polyproteins.
The development of SARS-CoV-2 3CLpro-IN-6 is rooted in the need for effective antiviral agents targeting the proteolytic enzymes of coronaviruses. Research into this compound has been driven by academic institutions and pharmaceutical companies aiming to identify small molecules that can inhibit viral replication.
SARS-CoV-2 3CLpro-IN-6 is classified as a small molecule inhibitor specifically targeting the 3C-like protease of coronaviruses. This classification places it within a broader category of antiviral compounds designed to disrupt viral life cycles.
The synthesis of SARS-CoV-2 3CLpro-IN-6 involves several key steps typically utilized in medicinal chemistry. The process may include:
The synthesis typically requires careful optimization of reaction conditions (temperature, solvent, catalysts) to maximize yield and minimize by-products. Advanced analytical techniques are employed throughout the process to monitor reaction progress and confirm product formation.
SARS-CoV-2 3CLpro-IN-6 features a complex molecular architecture that allows it to effectively bind to the active site of the 3C-like protease. The structural formula includes various functional groups that enhance its binding affinity.
The molecular weight, solubility, and specific structural characteristics such as bond angles and lengths are critical for understanding how SARS-CoV-2 3CLpro-IN-6 interacts with its target. Detailed crystallographic studies provide insights into its three-dimensional conformation.
SARS-CoV-2 3CLpro-IN-6 primarily engages in non-covalent interactions with the active site of the protease through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
The inhibition mechanism involves competitive binding at the active site, preventing substrate access and thereby halting viral replication. Kinetic studies often characterize this interaction, providing insights into inhibition constants (Ki) and binding affinities.
The mechanism by which SARS-CoV-2 3CLpro-IN-6 exerts its antiviral effects involves:
In vitro studies demonstrate that SARS-CoV-2 3CLpro-IN-6 significantly decreases viral titers in cell cultures infected with SARS-CoV-2, indicating its potential efficacy as an antiviral agent.
SARS-CoV-2 3CLpro-IN-6 exhibits specific physical properties such as:
Chemical stability under physiological conditions is vital for therapeutic applications. The compound's reactivity with biological nucleophiles (e.g., thiols) can influence its pharmacokinetics and bioavailability.
SARS-CoV-2 3CLpro-IN-6 is primarily investigated for its potential as an antiviral therapeutic agent against COVID-19. Its applications include:
The 3-chymotrypsin-like protease (3-chymotrypsin-like protease) is a nonstructural protein (nsp5) encoded within the SARS-CoV-2 genome and serves as the primary enzymatic driver of viral maturation. Following host cell entry, SARS-CoV-2 translates two large overlapping polyproteins, pp1a and pp1ab, from its positive-sense RNA genome. These polyproteins undergo site-specific proteolytic cleavage at no fewer than 11 conserved recognition sequences to release functional nonstructural proteins essential for viral replication and transcription. The 3-chymotrypsin-like protease executes the majority of these cleavages (10–11 sites), while the papain-like protease (nsp3) processes the remaining 3–4 sites. This proteolytic cascade is initiated through autocatalysis, wherein 3-chymotrypsin-like protease first liberates itself from the polyprotein before assuming its functional homodimeric conformation to cleave other sites trans-actively [1] [2] [5].
The substrate specificity of 3-chymotrypsin-like protease is stringent, recognizing sequences with a conserved glutamine (Gln/Q) residue at the P1 position and hydrophobic residues (Leu, Phe, Val) at P2, typically following the motif (L/F/V)Q↓(S,A,G) (where ↓ denotes the cleavage site) [2] [4]. This specificity is governed by complementary subsites (S1–S4) within the enzyme’s active cleft. Structural studies confirm that the S1 pocket, formed by residues Phe140, Leu141, His163, and Glu166, exhibits high affinity for the Gln P1 side chain via hydrogen bonding networks. The S2 subsite, lined by hydrophobic residues (His41, Met49, Met165), accommodates the aliphatic P2 side chain [1] [4] [6].
Table 1: Key Polyprotein Cleavage Sites Mediated by SARS-CoV-2 3-Chymotrypsin-Like Protease
| Cleavage Site | Viral Nonstructural Proteins Released | Recognition Sequence |
|---|---|---|
| nsp4/nsp5 | 3-Chymotrypsin-Like Protease (autocleavage) | AVLQ↓SGFRK |
| nsp5/nsp6 | nsp6 | VTFQ↓GSAKK |
| nsp12/nsp13 | RNA-dependent RNA Polymerase/Helicase | ATVQ↓SKMSK |
| nsp15/nsp16 | EndoRNAse/2'-O-Methyltransferase | NSVQ↓AYTRA |
Data compiled from [1] [2] [5]
Without efficient 3-chymotrypsin-like protease activity, the viral replication complex fails to assemble, halting progeny virion production. This absolute dependence on 3-chymotrypsin-like protease for viral viability underpins its therapeutic significance [1] [3].
A critical criterion for antiviral target selection is minimal risk of off-target effects against host proteases. Bioinformatics analyses robustly confirm that 3-chymotrypsin-like protease lacks close human homologs. Using Basic Local Alignment Search Tool and Position-Specific Iterated Basic Local Alignment Search Tool searches against the human proteome, no proteins with significant sequence similarity to SARS-CoV-2 3-chymotrypsin-like protease were identified. Structural homology assessments via the Dali server revealed only distant relationships to human proteases (e.g., serine protease Fam111a, prothrombin, hepsin), exhibiting low sequence identity (8–16%) and root-mean-square deviation values of 2.7–3.5 Å. Crucially, the catalytic dyad architecture (Cys-His) and substrate-binding pockets of 3-chymotrypsin-like protease are absent in human cysteine or serine proteases [1] [5].
This divergence enables the development of highly selective inhibitors. Biochemical profiling of clinical-stage 3-chymotrypsin-like protease inhibitors like PF-00835231 demonstrates >500-fold selectivity over human host proteases (including cathepsins, thrombin, and chymotrypsin-like proteases), minimizing potential toxicity [3] [9]. Furthermore, genetic validation establishes 3-chymotrypsin-like protease as indispensable: Alanine substitution of catalytic residues (His41, Cys145) completely abolishes enzymatic activity and viral replication in cellular models [6] [7].
The 3-chymotrypsin-like protease active site features a catalytic dyad composed of cysteine145 (Cys145) and histidine41 (His41), located within a cleft between domains I and II of each monomer. This dyad is structurally and functionally conserved across all known coronaviruses, including SARS-CoV (96% sequence identity), MERS-CoV, human coronavirus 229E, and animal coronaviruses [1] [3] [5]. Mechanistically, His41 acts as a general base, deprotonating the Cys145 thiol to activate its nucleophilic attack on the carbonyl carbon of the scissile peptide bond (typically at Gln P1). This forms a tetrahedral thiohemiketal intermediate, stabilized by the oxyanion hole (backbone amides of Cys145 and Gly143). Subsequent collapse releases the C-terminal cleavage product, followed by hydrolysis of the acyl-enzyme intermediate to release the N-terminal product [2] [7].
Table 2: Conservation of Catalytic Residues in 3-Chymotrypsin-Like Protease Across Coronaviruses
| Coronavirus | Cys145 Position | His41 Position | Overall 3-Chymotrypsin-Like Protease Identity vs. SARS-CoV-2 |
|---|---|---|---|
| SARS-CoV | Conserved | Conserved | 96% |
| MERS-CoV | Conserved | Conserved | 51% |
| HCoV-229E (Alpha) | Conserved | Conserved | 43% |
| HCoV-OC43 (Beta) | Conserved | Conserved | 49% |
| Porcine Epidemic Diarrhea Virus | Conserved | Conserved | 47% |
Experimental mutagenesis unequivocally validates the dyad’s necessity: Substitutions (H41A, H41D, H41E, C145A, C145S) result in complete loss of proteolytic activity, even when using residues with similar chemical properties. Biophysical analyses (circular dichroism, differential scanning calorimetry) confirm that inactivation stems primarily from disrupted catalysis rather than global structural unfolding, though some mutations (C145A) alter oligomeric state or reduce thermodynamic stability [6] [7]. pH profiling studies reveal a bell-shaped activity curve for wild-type 3-chymotrypsin-like protease, with optimal activity at pH ~8.0 governed by pKa values of 6.9 ± 0.1 (attributed to His41) and 9.4 ± 0.1 (attributed to Cys145), confirming their ionization states are critical for function [2].
This exceptional conservation enables broad-spectrum inhibitors. PF-00835231 inhibits 3-chymotrypsin-like protease from diverse alpha-, beta-, and gamma-coronaviruses with inhibition constants (Ki) ranging from 30 pM to 4 nM [3]. Similarly, EDP-235 maintains nanomolar potency against SARS-CoV-2 variants of concern (Alpha, Delta, Omicron) and clinically relevant mutants resistant to other protease inhibitors (e.g., L50F, E166V) [8]. Novel approaches, including non-covalent inhibitors identified from DNA-encoded library screening (e.g., DEL2, Ki ~0.3 µM), also exploit this conserved dyad and substrate-binding pocket [10].
Table 3: Preclinical 3-Chymotrypsin-Like Protease Inhibitors Demonstrating Broad-Spectrum Activity
| Inhibitor | Chemical Class | Mechanism | Antiviral Spectrum | Potency (IC₅₀/EC₅₀) |
|---|---|---|---|---|
| PF-00835231 | Covalent (ketone warhead) | Binds catalytic Cys145 | SARS-CoV-2, SARS-CoV, MERS-CoV, HCoV-229E, PEDV | Ki: 30 pM – 4 nM |
| EDP-235 | Covalent (nitrile warhead) | Binds catalytic Cys145 | All SARS-CoV-2 variants; resistant mutants (L50V, E166V) | Kiapp: 3.0 nM; EC₅₀: 3–22 nM |
| GC-376 | Covalent (bisulfite adduct) | Aldehyde mimic | SARS-CoV-2, Feline Coronavirus | IC₅₀: 0.08 µM |
| DEL2 (DELscreen) | Non-covalent | Binds S1/S2 pockets | SARS-CoV-2 (cell-based) | IC₅₀: 0.3 µM; EC₅₀: 2 µM |
Data compiled from [3] [8] [9]
The unwavering conservation of the Cys145-His41 dyad across space (diverse coronaviruses) and time (emerging variants) solidifies 3-chymotrypsin-like protease as a premier target for durable, pan-coronavirus therapeutics [1] [8] [10].
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